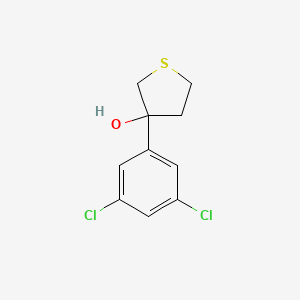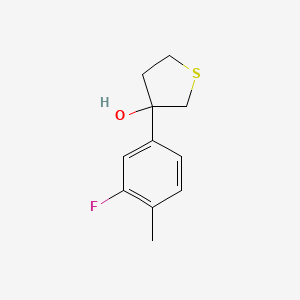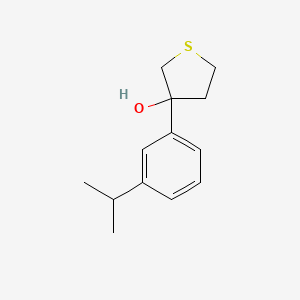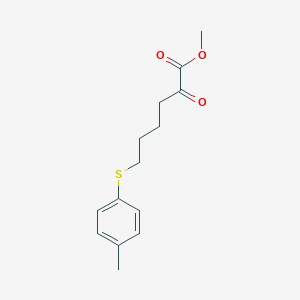
Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The methods are designed to be efficient and cost-effective, ensuring high throughput and consistent quality. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.
Aplicaciones Científicas De Investigación
Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate include those with related chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as potency, selectivity, and stability.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.
Conclusion
This compound is a versatile and important compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and other researchers. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in various fields.
Propiedades
IUPAC Name |
methyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-11-6-8-12(9-7-11)18-10-4-3-5-13(15)14(16)17-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKICIVIQZJFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



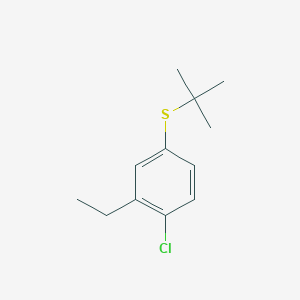
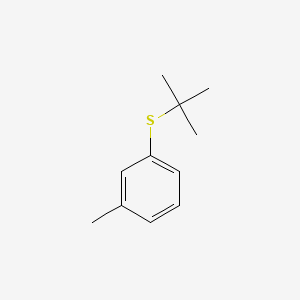
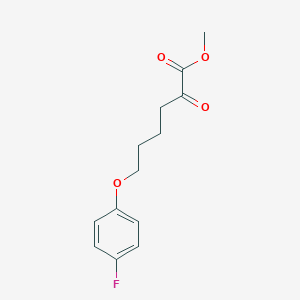
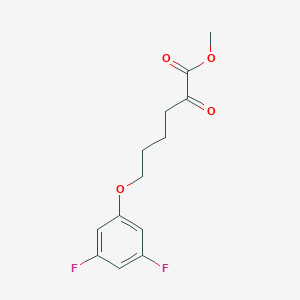
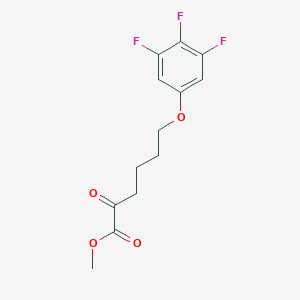
![Methyl 2-oxo-6-[4-(trifluoromethoxy)phenoxy]hexanoate](/img/structure/B8081002.png)


